3,5-Dibromo-2-(difluoromethyl)thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

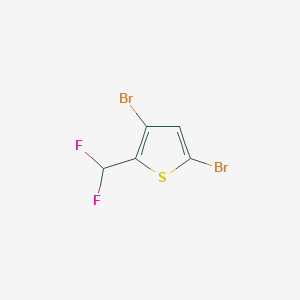

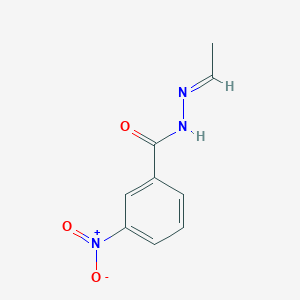

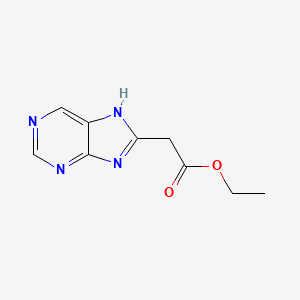

“3,5-Dibromo-2-(difluoromethyl)thiophene” is a chemical compound with the molecular formula C5H2Br2F2S . It is used in the field of chemistry for various purposes .

Molecular Structure Analysis

The molecular structure of “3,5-Dibromo-2-(difluoromethyl)thiophene” consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) with bromine atoms at the 3rd and 5th positions and a difluoromethyl group at the 2nd position .Scientific Research Applications

Synthesis and Chemical Properties

One-Pot Synthesis

3,5-Dibromo-2-(difluoromethyl)thiophene is synthesized through a one-pot, high-yield desulfurative-fluorination-bromination reaction from a single dithiolane reactant. This process efficiently produces 2,5-dibromo-3-(1,1-difluoroalkyl)thiophenes, highlighting its significance in organic synthesis (Turkman, An, & Pomerantz, 2010).

Optical and Electronic Applications

Tuning Optical Properties

The molecular control and postfunctionalization of thiophene derivatives, including 3,5-Dibromo-2-(difluoromethyl)thiophene, have been studied for their effects on the optical and photophysical properties of poly(thiophene)s. These studies have shown that specific functional groups can significantly enhance the solid-state emission and optical properties of thiophene-based polymers, which is critical for applications in optoelectronics and organic electronics (Li, Vamvounis, & Holdcroft, 2002).

Material Science and Engineering

Regiocontrolled Synthesis for Polymer Applications

The compound is crucial for the regiocontrolled synthesis of poly(thiophene) derivatives with fluoroalkyl side chains, demonstrating its utility in creating materials with specific optical and electronic properties. These materials, such as poly(3-(perfluorohexyl)thiophene), show unique transition temperatures and solubility characteristics, making them suitable for a wide range of applications in material science and engineering (Endo, Takeoka, Rikukawa, & Sanui, 2003).

Conjugated Microporous Polymers

High Surface Area Materials

The synthesis of conjugated microporous polymers based on thiophene derivatives showcases the potential of 3,5-Dibromo-2-(difluoromethyl)thiophene in creating materials with high surface areas and significant microporosity. These properties are essential for applications in organic thin-film transistors and organic photovoltaic devices, highlighting the compound's role in advancing materials for energy storage and conversion (Jiang et al., 2010).

Organic Electronics and Photovoltaics

Organic Solar Cells

The utility of thiophene derivatives, including 3,5-Dibromo-2-(difluoromethyl)thiophene, extends to the field of organic electronics, particularly in the development of high-performance nonfullerene small-molecule organic solar cells. Research has demonstrated that thiophene's excellent charge transport properties, combined with specific molecular modifications, can significantly improve the efficiency of solar cells, showcasing its importance in renewable energy technologies (Xu et al., 2020).

Future Directions

Mechanism of Action

Thiophene derivatives have gained increased interest in many fields of science and industry . Polyhalo-substituted thiophenes, such as “3,5-Dibromo-2-(difluoromethyl)thiophene”, are notably useful because they can be utilized for further synthesis of new molecular structures . Their α-functionalized derivatives, such as aldehydes and carboxylic acids, are even more important, as these polyfunctional derivatives are ready to be used as building blocks in numerous chemical transformations .

The halogen dance (HD) reaction is a useful synthetic tool to access positions in aromatic and heteroaromatic systems (such as thiophenes, pyrroles, furans, thiazoles) for subsequent functionalization . HD reaction involving treatment of halogenated heteroaromatic compounds with LDA led to the formation of rearranged lithiated intermediates . It has been established that the ease of migration of halogen atom in halogen-substituted thiophenes in HD reaction depends on its nature and increases in the series Cl ˂ Br ˂ I .

properties

IUPAC Name |

3,5-dibromo-2-(difluoromethyl)thiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2F2S/c6-2-1-3(7)10-4(2)5(8)9/h1,5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAVVEROADFEQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)C(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2F2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-2-(difluoromethyl)thiophene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2696624.png)

![2-(4-chlorophenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2696625.png)

![3-butyl-2-cyclohexyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2696626.png)

![2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2696633.png)

![N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2696635.png)

![3-(3-chloro-4-methylphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2696640.png)